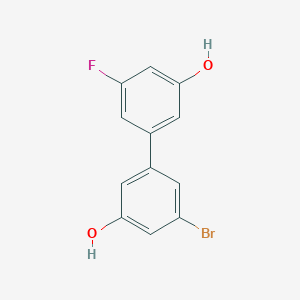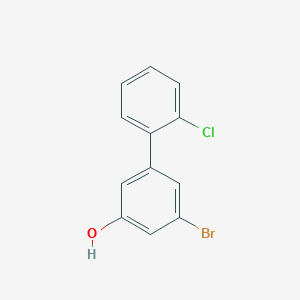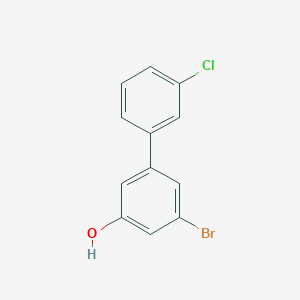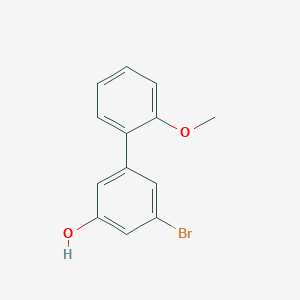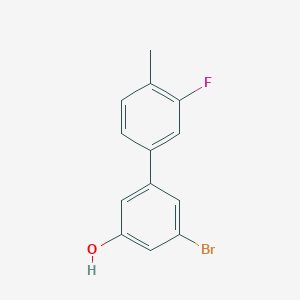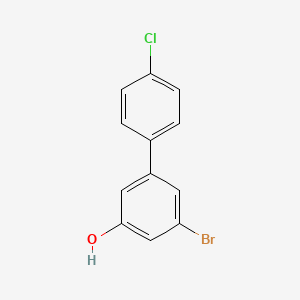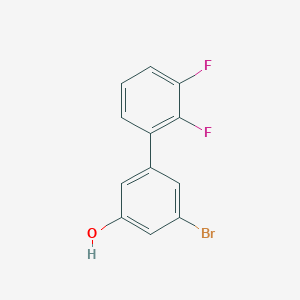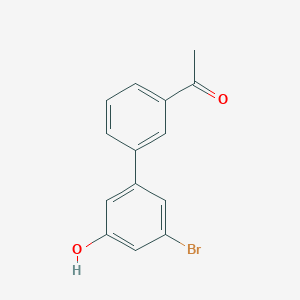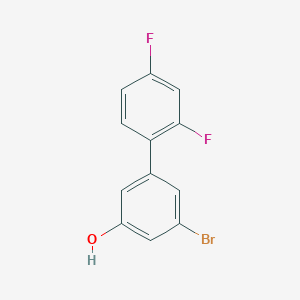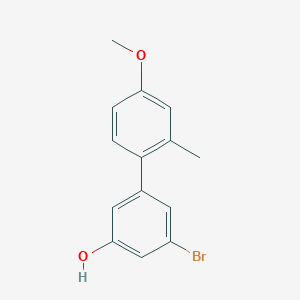
5-(4-Acetylphenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetylphenyl)-3-bromophenol, 95% is a chemical compound used in a wide variety of scientific research applications. It is a white crystalline solid with a melting point of 56-58°C and a molecular weight of 304.1 g/mol. It is a phenolic compound that is an active ingredient in many pharmaceuticals, cosmetics, and other products. This compound is known for its antioxidant and anti-inflammatory properties, as well as its ability to act as an inhibitor of enzymes involved in the synthesis of lipids.
Scientific Research Applications
5-(4-Acetylphenyl)-3-bromophenol, 95% is used in a variety of scientific research applications, including in the study of oxidative stress, inflammation, and cancer. It has been used to study the effects of oxidative stress on cell viability and to investigate the role of inflammation in cancer progression. It has also been used to study the mechanisms of action of various anti-cancer drugs.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-3-bromophenol, 95% is believed to involve its antioxidant and anti-inflammatory properties. It is known to act as an inhibitor of enzymes involved in the synthesis of lipids, which may lead to the inhibition of cancer cell growth. Additionally, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, which may be beneficial in the treatment of cancer.
Biochemical and Physiological Effects
5-(4-Acetylphenyl)-3-bromophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, which may be beneficial in the treatment of cancer. Additionally, it has been found to reduce the levels of reactive oxygen species, which can be beneficial in the prevention of oxidative damage. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of lipids, which may lead to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-Acetylphenyl)-3-bromophenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that the compound can be toxic at high concentrations and should be handled with care.
Future Directions
Future research on 5-(4-Acetylphenyl)-3-bromophenol, 95% could include further investigation into its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential use of this compound in the development of new pharmaceuticals and cosmetics.
Synthesis Methods
5-(4-Acetylphenyl)-3-bromophenol, 95% can be synthesized using a three-step procedure. The first step involves the reaction of 4-acetylphenol with bromine in aqueous acetic acid, which results in the formation of 5-(4-acetylphenyl)-3-bromophenol. The second step involves the reduction of the brominated compound with sodium borohydride, and the third step involves the removal of the acetyl group by hydrolysis.
properties
IUPAC Name |
1-[4-(3-bromo-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLCYCHXSPDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686398 |
Source


|
| Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-22-7 |
Source


|
| Record name | 1-(3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


